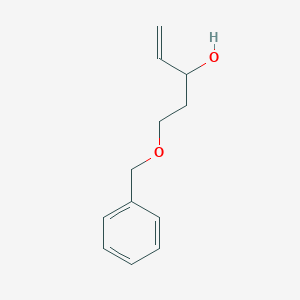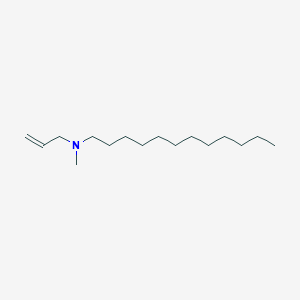![molecular formula C10H8N2S3 B14288147 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate CAS No. 124772-61-8](/img/structure/B14288147.png)
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate is a chemical compound classified as a benzothiazole derivative It is known for its unique structure, which includes a benzothiazole ring bonded to an ethyl thiocyanate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate typically involves the reaction of 2-aminobenzothiazole with ethyl thiocyanate under specific conditions. One common method includes the use of a condensation reaction where 2-aminobenzothiazole is reacted with ethyl thiocyanate in the presence of a suitable catalyst and solvent . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to a thiol or other reduced forms.
Substitution: The thiocyanate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols or other reduced derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Thiocyanomethylthio)benzothiazole: Similar structure but with a thiocyanomethyl group instead of an ethyl thiocyanate group.
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-(substituted)acetohydrazide: Contains a hydrazide group, offering different reactivity and applications.
Uniqueness
2-[(1,3-Benzothiazol-2-yl)sulfanyl]ethyl thiocyanate is unique due to its specific combination of a benzothiazole ring and an ethyl thiocyanate group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in various fields .
Propriétés
Numéro CAS |
124772-61-8 |
|---|---|
Formule moléculaire |
C10H8N2S3 |
Poids moléculaire |
252.4 g/mol |
Nom IUPAC |
2-(1,3-benzothiazol-2-ylsulfanyl)ethyl thiocyanate |
InChI |
InChI=1S/C10H8N2S3/c11-7-13-5-6-14-10-12-8-3-1-2-4-9(8)15-10/h1-4H,5-6H2 |
Clé InChI |
YLNOULGXBDFIAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



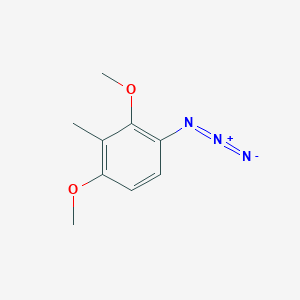
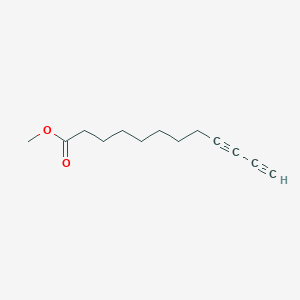

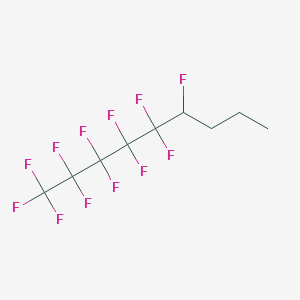

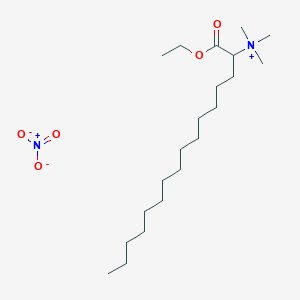

![[3-Cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-2H-pyran-5-yl]acetic acid](/img/structure/B14288100.png)
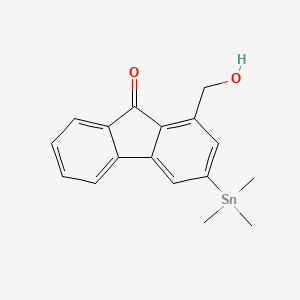

![2-methyl-N-[(2S)-1-[[(2S)-1-[[(2S)-1-(methylamino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]propanimidate](/img/structure/B14288125.png)
